Conus magus toxin

N-type calcium channel radioligand binding conotoxin pharmacology

Conus magus toxin (CAS 107407-86-3), also designated ω-conotoxin MVIIA, is a 25‑residue, disulfide‑bridged peptide originally isolated from the venom of the marine snail Conus magus. Its synthetic equivalent, ziconotide (Prialt), is the only FDA‑approved, non‑opioid intrathecal analgesic that selectively blocks neuronal N‑type voltage‑gated calcium channels (Cav2.2), thereby inhibiting the spinal release of pronociceptive neurotransmitters.

Molecular Formula C102H178N36O32S7
Molecular Weight 2645.2 g/mol
CAS No. 107407-86-3
Cat. No. B027861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConus magus toxin
CAS107407-86-3
SynonymsConus magus toxin
omega-CmTX
omega-conotoxin (Conus magus)
Molecular FormulaC102H178N36O32S7
Molecular Weight2645.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N
InChIInChI=1S/C102H178N36O32S7/c1-50(2)34-63(128-87(157)60(20-14-31-113-101(109)110)125-95(165)68(43-141)132-97(167)71(47-174)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-171)91(161)127-62(26-33-177-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72(48-175)98(168)137-73(49-176)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70(46-173)96(166)126-61(21-15-32-114-102(111)112)88(158)131-66(41-139)85(155)117-39-76(146)121-58(18-8-12-29-105)86(156)133-69(45-172)80(108)150/h22-25,50-52,55-73,79,139-143,171-176H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+,73-,79-/m0/s1
InChIKeyWGJAVYDGIUBMQI-BWDUIEOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conus magus Toxin (ω-Conotoxin MVIIA, Ziconotide) – A Clinically Validated N-Type Calcium Channel Blocker for Analgesic Research and Procurement


Conus magus toxin (CAS 107407-86-3), also designated ω-conotoxin MVIIA, is a 25‑residue, disulfide‑bridged peptide originally isolated from the venom of the marine snail Conus magus [1]. Its synthetic equivalent, ziconotide (Prialt), is the only FDA‑approved, non‑opioid intrathecal analgesic that selectively blocks neuronal N‑type voltage‑gated calcium channels (Cav2.2), thereby inhibiting the spinal release of pronociceptive neurotransmitters [2]. MVIIA belongs to the ω‑conotoxin family alongside GVIA (Conus geographus), CVID (Conus catus) and MVIIC (Conus magus), each exhibiting distinct selectivity and reversibility profiles across calcium‑channel subtypes [3].

Why ω-Conotoxin Analogs Cannot Replace Conus magus Toxin in Research or Clinical Procurement


Although multiple ω‑conotoxins share N‑type calcium‑channel blocking activity, critical differences in reversibility of block, subtype selectivity, clinical validation, and opioid‑receptor engagement preclude simple substitution. ω‑Conotoxin GVIA produces a largely irreversible block that persists after extensive washout, whereas MVIIA forms both reversible and irreversible complexes, enabling recovery of channel function [1]. CVID (Conus catus) exhibits superior selectivity for N‑type over P/Q‑type channels compared with MVIIA, yet it lacks the extensive clinical safety data and regulatory approval accumulated for ziconotide [2]. Moreover, MVIIA/ziconotide is distinguished by its lack of measurable binding to opioid receptors, a property not shared by opioid analgesics such as morphine [3]. These differences have direct consequences for experimental design, therapeutic decision‑making, and procurement specifications, as quantified in the evidence guide below.

Quantitative Differentiation Evidence for Conus magus Toxin (ω-Conotoxin MVIIA) – Procurement-Relevant Head-to-Head Data


N-Type Calcium Channel Binding Affinity: MVIIA Displays Superior Potency Relative to GVIA in Human Neuronal Membranes

In a direct head-to-head radioligand binding study using human SH‑SY5Y neuroblastoma membranes, ω‑conotoxin MVIIA displaced ¹²⁵I‑GVIA from N‑type calcium channels with an IC₅₀ of 0.068 ± 0.001 nM, compared with an IC₅₀ of 0.078 ± 0.012 nM for the prototypical N‑type blocker ω‑conotoxin GVIA [1]. This represents an approximately 13% improvement in binding potency at the human N‑type channel.

N-type calcium channel radioligand binding conotoxin pharmacology

Calcium Channel Subtype Selectivity: MVIIA Exhibits a Defined N‑Type over P/Q‑Type Selectivity Window – Comparison with CVID

Radioligand binding assays in rat brain membranes demonstrate that MVIIA discriminates between N‑type and P/Q‑type calcium channels, but its selectivity is 1.5–2 orders of magnitude lower than that of ω‑conotoxin CVID from Conus catus [1]. The rank order of N‑type displacement was CVID = GVIA = MVIIA, whereas at P/Q‑type channels (defined by ¹²⁵I‑MVIIC binding) the rank order was reversed, with CVID being the most selective.

calcium channel subtype selectivity N-type vs P/Q-type off-target cross-reactivity

Reversibility of N‑Type Calcium Channel Block: MVIIA Forms Both Reversible and Irreversible Complexes, Unlike GVIA

A kinetic analysis of MVIIA and GVIA on recombinant N‑type calcium channels (α₁B/β₁b/α₂δ) expressed in tsA‑201 cells revealed that GVIA produces an essentially irreversible block with negligible recovery after toxin washout [1]. In contrast, MVIIA forms a mixture of reversible and irreversible complexes; the degree of recovery from MVIIA block strongly depends on the membrane potential applied during washout, with hyperpolarization favoring more complete reversibility [1]. At concentrations up to ~3 µM, MVIIA reversibly blocks L‑, P/Q‑, and R‑type channels, indicating a conserved architecture of its binding site across high‑voltage‑activated calcium channels [1].

reversibility washout kinetics channel block mechanism

In Vivo Analgesic Potency: Intrathecal MVIIA (SNX‑111) Is Approximately 1,000‑Fold More Potent Than Morphine in the Formalin Model

In the rat formalin test, intrathecal bolus administration of MVIIA (SNX‑111) produced dose‑dependent antinociception in both the acute (phase 1) and tonic (phase 2) phases [1]. In phase 2, which models persistent inflammatory pain, SNX‑111 (ED₅₀ = 0.82 ng/hr by continuous infusion) was approximately 1,000‑fold more potent than intrathecal morphine, demonstrating a profound potency advantage when delivered directly to the spinal cord [1].

in vivo potency antinociception formalin test

Opioid Receptor Engagement: Conus magus Toxin (Ziconotide) Shows No Measurable Binding to Opioid Receptors, Unlike Morphine

Ziconotide (the synthetic form of ω‑conotoxin MVIIA) has been shown in multiple authoritative pharmacological summaries to have no measurable binding affinity for μ‑, δ‑, or κ‑opioid receptors [1]. In contrast, morphine acts as an agonist at the μ‑opioid receptor with a reported binding affinity (Ki) in the low nanomolar range (~1–3 nM) [2]. This fundamental mechanistic distinction underlies ziconotide's lack of opioid‑related adverse effects including respiratory depression, tolerance, and physical dependence.

opioid receptor binding non-opioid analgesia addiction liability

Optimal Research and Industrial Application Scenarios for Conus magus Toxin (ω‑Conotoxin MVIIA) Based on Quantitative Differentiation Evidence


Non‑Opioid Intrathecal Analgesia for Severe Chronic Pain – Clinical Research and Development

The unique combination of high‑affinity N‑type calcium channel blockade (IC₅₀ 0.068 nM) [1], ~1,000‑fold greater spinal potency than morphine [2], and the complete absence of opioid receptor binding [3] makes MVIIA/ziconotide the compound of choice for clinical research programs developing non‑opioid intrathecal analgesics. Its FDA‑approved status as Prialt provides a validated regulatory pathway, established dosing protocols, and a characterized adverse‑effect profile that no other ω‑conotoxin possesses.

Electrophysiological Dissection of N‑Type Calcium Channel Function with Reversible Block

For patch‑clamp electrophysiology experiments requiring reversible inhibition of N‑type currents, MVIIA is preferred over GVIA because of its voltage‑dependent reversibility [4]. Investigators studying synaptic plasticity, neurotransmitter release, or calcium‑dependent signaling can exploit the reversible component of MVIIA block to perform washout experiments, whereas GVIA's irreversible block precludes such within‑cell controls.

In Vivo Preclinical Pain Models Requiring High Spinal Potency and Minimal Off‑Target Effects

The extreme potency of intrathecal MVIIA (ED₅₀ 0.82 ng/hr in phase 2 formalin test) [2] enables low‑volume, low‑dose administration that minimizes systemic exposure. Coupled with its lack of opioid receptor activity, MVIIA is ideally suited for preclinical pain models that demand clean mechanistic interpretation of N‑type channel‑mediated antinociception without opioid‑related confounding variables.

Calcium Channel Subtype Pharmacology – Baseline Comparator for Novel ω‑Conotoxin Development

MVIIA serves as the established reference compound for evaluating the selectivity and potency of novel ω‑conotoxins targeting N‑type calcium channels [5]. Its well‑characterized selectivity profile (N‑type over P/Q‑type) provides a benchmark against which emerging conotoxins such as CVID are compared, making MVIIA an essential procurement item for any conotoxin structure‑activity relationship (SAR) program.

Quote Request

Request a Quote for Conus magus toxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.